molecular formula C17H19N B11593229 5,6-dimethyl-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole

5,6-dimethyl-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole

Cat. No.: B11593229
M. Wt: 237.34 g/mol
InChI Key: OSQBQMVEFWDRKO-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole is an organic compound belonging to the class of isoindoles. Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. This specific compound is characterized by the presence of methyl groups at the 5th and 6th positions and a 4-methylphenyl group at the 2nd position of the isoindole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with 2,3-dimethylpyrrole in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5,6-Dimethyl-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoindane: A cyclic analogue of amphetamine with bronchodilating and analgesic properties.

    5,6-Methylenedioxy-2-aminoindane (MDAI): A selective serotonin releasing agent with entactogenic effects.

    5-Iodo-2-aminoindane (5-IAI): A compound with similar structural features but different functional groups.

Uniqueness

5,6-Dimethyl-2-(4-methylphenyl)-2,3-dihydro-1H-isoindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and 4-methylphenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

5,6-dimethyl-2-(4-methylphenyl)-1,3-dihydroisoindole

InChI

InChI=1S/C17H19N/c1-12-4-6-17(7-5-12)18-10-15-8-13(2)14(3)9-16(15)11-18/h4-9H,10-11H2,1-3H3

InChI Key

OSQBQMVEFWDRKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC3=C(C2)C=C(C(=C3)C)C

Origin of Product

United States

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